molecular formula C20H25N5O3 B2590614 N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396575-95-3

N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2590614
CAS RN: 1396575-95-3
M. Wt: 383.452
InChI Key: QTGSUPAFPBCJOM-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as EPPOM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Drug Development

N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, due to its complex chemical structure, plays a significant role in the synthesis of various pharmacologically active compounds. One study highlights the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic fluorination. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Molecular Interactions and Pharmacology

Several studies focus on the molecular interactions and pharmacological implications of similar compounds. For instance, research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, has provided insights into its molecular interaction with the receptor. This involves conformational analysis and the development of pharmacophore models for the CB1 receptor ligands, aiding in the understanding of binding interactions (Shim et al., 2002).

Radioligand Binding Assays

In the field of radiopharmacology, the synthesis of radioligands related to N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is significant. These compounds are used in radioligand binding assays to explore the function of various receptors, such as the CB1 cannabinoid receptor, in different physiological and pathological conditions (Lan et al., 1999).

Synthesis of Novel Heterocyclic Compounds

The chemical backbone of N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide facilitates the synthesis of various novel heterocyclic compounds. Such compounds are often pivotal in pharmaceutical research, particularly in the development of new therapeutic agents with potential applications in treating various diseases (Int, 2019).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-2-28-17-6-4-3-5-16(17)24-20(27)19(26)23-13-15-7-11-25(12-8-15)18-14-21-9-10-22-18/h3-6,9-10,14-15H,2,7-8,11-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGSUPAFPBCJOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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